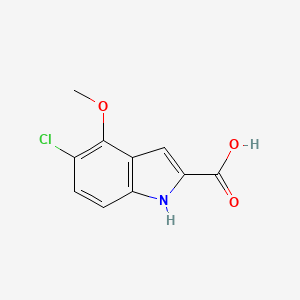

5-chloro-4-methoxy-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC12975833

Molecular Formula: C10H8ClNO3

Molecular Weight: 225.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8ClNO3 |

|---|---|

| Molecular Weight | 225.63 g/mol |

| IUPAC Name | 5-chloro-4-methoxy-1H-indole-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H8ClNO3/c1-15-9-5-4-8(10(13)14)12-7(5)3-2-6(9)11/h2-4,12H,1H3,(H,13,14) |

| Standard InChI Key | IPBWQTYEIPEACB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl |

| Canonical SMILES | COC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

5-Chloro-4-methoxy-1H-indole-2-carboxylic acid (CAS No.: N/A; PubChem CID: 21396334) belongs to the indole family, a class of heterocyclic aromatic compounds prevalent in natural and synthetic bioactive molecules. Its structure features:

-

Indole core: A bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

-

Substituents:

-

Chlorine at C5, enhancing electrophilic reactivity and influencing intermolecular interactions.

-

Methoxy group at C4, contributing to solubility and steric effects.

-

Carboxylic acid at C2, enabling hydrogen bonding and salt formation.

-

The molecular formula is C₁₀H₈ClNO₃, with a molecular weight of 225.63 g/mol.

Spectroscopic and Physicochemical Properties

While experimental data on melting point, solubility, and spectral characteristics remain limited, analog studies suggest:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group.

-

pKa: Estimated pKa of the carboxylic acid group is ~4.5, based on similar indole derivatives.

-

Stability: Susceptible to decarboxylation under acidic or high-temperature conditions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈ClNO₃ |

| Molecular Weight | 225.63 g/mol |

| IUPAC Name | 5-Chloro-4-methoxy-1H-indole-2-carboxylic acid |

| Canonical SMILES | COC1=C(C=CC2=C1C=C(N2)C(=O)O)Cl |

| Hydrogen Bond Donors | 2 (NH and COOH) |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Production Methods

General Synthetic Approach

The synthesis typically involves functionalization of pre-formed indole cores or construction of the indole ring system via cyclization reactions. A common strategy includes:

-

Starting Materials: Substituted anilines or 4-methoxyindole derivatives.

-

Halogenation: Introduction of chlorine at C5 using chlorinating agents (e.g., N-chlorosuccinimide).

-

Esterification: Protection of the carboxylic acid as a methyl or ethyl ester.

-

Hydrolysis: Conversion of the ester to the free carboxylic acid under basic conditions.

Example Synthesis

A representative pathway (Figure 1) proceeds as follows:

-

Friedel-Crafts Acylation: 4-Methoxyindole undergoes acylation at C2 with chloroacetyl chloride.

-

Oxidation: The acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic medium.

-

Purification: Recrystallization from ethanol/water yields the final product.

Challenges: Selective halogenation at C5 without affecting the methoxy group requires careful control of reaction conditions (e.g., temperature < 40°C).

Applications in Medicinal Chemistry

Kinase Inhibition

Indole-2-carboxylic acid derivatives are recognized as ATP-competitive kinase inhibitors. The carboxylic acid moiety chelates Mg²⁺ ions in the ATP-binding pocket, while the chloro and methoxy groups enhance hydrophobic interactions. For example:

-

p38 MAPK Inhibition: Analogous compounds show IC₅₀ values of 0.2–5 μM in inflammatory disease models.

GPCR Modulation

The compound’s rigid indole core aligns with structural requirements for GPCR binding. Modifications at C2 and C5 positions have yielded:

-

5-HT₂A Antagonists: For psychiatric disorders (e.g., schizophrenia).

-

Cannabinoid Receptor Modulators: Allosteric modulation, as seen in related indole-2-carboxamides .

Table 2: Biological Targets of Indole-2-Carboxylic Acid Derivatives

| Target | Biological Effect | Potency (IC₅₀/EC₅₀) |

|---|---|---|

| p38 MAPK | Anti-inflammatory | 0.2–5 μM |

| 5-HT₂A | Antipsychotic | 10–50 nM |

| CB1 Receptor | Allosteric Modulation | 7–30 μM |

Role in Organic Synthesis

Heterocyclic Scaffold Development

The compound serves as a precursor for:

-

Spirooxindoles: Via [3+2] cycloaddition reactions with diazo compounds.

-

Pyrroloindoles: Intramolecular Heck reactions form fused ring systems.

Functional Group Transformations

-

Amide Formation: Coupling with amines using EDC/HOBt.

-

Ester Derivatives: Methyl esters improve cell membrane permeability.

Research Findings and Biological Activity

Anticancer Activity

Spirooxindole derivatives derived from similar scaffolds demonstrate:

-

Cytotoxicity: IC₅₀ of 7.2–31.3 μM against HepG2 and MDA-MB-231 cells .

-

Apoptosis Induction: Caspase-3 activation and PARP cleavage observed in vitro.

Comparative Analysis with Analogous Compounds

5-Chloroindole-2-Carboxylic Acid

-

Structural Difference: Lacks the 4-methoxy group.

-

Activity: Reduced solubility and weaker kinase inhibition (IC₅₀ > 10 μM).

4-Methoxyindole-2-Carboxylic Acid

-

Structural Difference: Lacks the 5-chloro substituent.

-

Activity: Enhanced metabolic stability but lower antimicrobial potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume